molecular formula C12H13N3O3 B11402874 N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide

Cat. No.: B11402874
M. Wt: 247.25 g/mol
InChI Key: HCMUUVKXBBCGQZ-UHFFFAOYSA-N
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Description

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Phenoxyacetamide Group: This step involves the reaction of the oxadiazole intermediate with 2-methylphenoxyacetic acid or its derivatives, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions could target the oxadiazole ring or the amide group, depending on the reagents and conditions used.

    Substitution: The phenoxy group may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible development as a drug candidate for treating various diseases.

    Industry: Use in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-phenoxyacetamide: Similar structure but without the methyl group on the phenoxy ring.

    N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide: Similar structure but with the methyl group in a different position on the phenoxy ring.

Uniqueness

The unique combination of the oxadiazole and phenoxyacetamide moieties, along with the specific substitution pattern, may confer distinct biological activities or chemical properties compared to similar compounds. This could make it a valuable candidate for specific applications in drug development or other fields.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C12H13N3O3/c1-8-5-3-4-6-10(8)17-7-11(16)13-12-9(2)14-18-15-12/h3-6H,7H2,1-2H3,(H,13,15,16)

InChI Key

HCMUUVKXBBCGQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NON=C2C

Origin of Product

United States

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